molecular formula C12H17NO3 B3049902 Anhalidine CAS No. 2245-94-5

Anhalidine

Cat. No.: B3049902
CAS No.: 2245-94-5
M. Wt: 223.27 g/mol
InChI Key: DTXOXOHMRGAFDX-UHFFFAOYSA-N
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Description

Anhalidine is a naturally occurring tetrahydroisoquinoline-based alkaloid. This compound is part of a family of alkaloids structurally related to mescaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anhalidine typically involves the formation of the tetrahydroisoquinoline core. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. when synthesized, it often involves multi-step organic synthesis techniques, including the use of protecting groups and selective functionalization to achieve the desired molecular structure .

Chemical Reactions Analysis

Types of Reactions: Anhalidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anhalidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anhalidine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its psychoactive effects. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system similarly to other mescaline-related compounds .

Comparison with Similar Compounds

Uniqueness: Anhalidine is unique due to its specific tetrahydroisoquinoline structure, which differentiates it from other alkaloids like mescaline and pellotine. Its distinct chemical properties and biological effects make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)12(16-3)11(14)9(8)7-13/h6,14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXOXOHMRGAFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176992
Record name 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245-94-5
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-8-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2245-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhalidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHALIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E6N7C369C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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